3-Methyl-3-(1H-pyrrol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-(1H-pyrrol-1-yl)butanoic acid typically involves the reaction of pyrrole with a suitable butanoic acid derivative under controlled conditions . One common method involves the use of a Grignard reagent, where pyrrole is reacted with a 3-methyl-3-bromobutanoic acid derivative in the presence of a catalyst . The reaction is carried out under an inert atmosphere, typically using nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to enhance yield and purity . The use of continuous flow reactors and automated systems can improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3-(1H-pyrrol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 3-Methyl-3-(1H-pyrrol-1-yl)butanoic acid is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids . It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor studies .
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of novel therapeutics targeting specific biological pathways . Its potential pharmacological activities are under investigation .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials . Its reactivity and versatility make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-Methyl-3-(1H-pyrrol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may act as an inhibitor or activator, modulating the activity of these targets . The pyrrole ring and carboxylic acid group play crucial roles in binding to the active sites of enzymes or receptors, influencing their function . Pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
- 3-Methyl-3-(1H-pyrrol-1-yl)propanoic acid
- 3-Methyl-3-(1H-pyrrol-1-yl)pentanoic acid
- 3-Methyl-3-(1H-pyrrol-1-yl)hexanoic acid
Comparison: Compared to these similar compounds, 3-Methyl-3-(1H-pyrrol-1-yl)butanoic acid is unique due to its specific chain length and substitution pattern . This uniqueness can influence its reactivity, binding affinity, and overall biological activity . The presence of the methyl group at the third position of the butanoic acid chain distinguishes it from other derivatives, potentially leading to different pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
3-methyl-3-pyrrol-1-ylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-9(2,7-8(11)12)10-5-3-4-6-10/h3-6H,7H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUKITSPMXBMLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)N1C=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
395090-68-3 |
Source
|
Record name | 3-Methyl-3-(1H-pyrrol-1-yl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.